Trelagliptin Impurity X

Overview

Description

Trelagliptin Impurity X is a process-related impurity identified during the synthesis or degradation of trelagliptin succinate, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes mellitus (T2DM). For example:

- Trelagliptin Impurity 47 has the chemical name 2,2'-(((1-methyl-2-oxo-1,2-dihydropyrimidine-4,6-diyl)bis(oxy))bis(methylene))bis(4-fluorobenzonitrile) (molecular formula: C₁₉H₁₄F₂N₄O₃; molecular weight: 408.36) .

- Trelagliptin Impurity 16 (CAS: 2087874-91-5) has a molecular formula of C₁₉H₂₀FN₅O₃ (molecular weight: 385.39) .

These impurities typically arise during manufacturing steps involving pyrimidine ring formation, fluorinated benzonitrile intermediates, or incomplete purification. Regulatory guidelines (e.g., ICH Q2B) mandate their quantification and control to levels <0.1% using validated analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and LC-MS/MS .

Preparation Methods

The preparation of Trelagliptin Impurity X involves several synthetic routes and reaction conditions. One method includes dissolving the compound in ethanol, adding sodium bicarbonate, and reacting at elevated temperatures . The process is designed to be efficient, with easily available raw materials, strong operability, convenient purification, and simple post-treatment steps . Industrial production methods focus on optimizing these steps to produce large quantities of the impurity for further analysis and quality control.

Chemical Reactions Analysis

Trelagliptin Impurity X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the impurity, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Reference Substance for Impurity Analysis

Trelagliptin impurity X serves as a reference standard in analytical methods for detecting related substances in Trelagliptin succinate formulations. The compound is crucial for:

- Monitoring Impurity Levels : It helps in assessing the levels of impurities during the manufacturing process and storage conditions, ensuring that they remain within acceptable limits .

- Quality Assurance : Utilizing impurity X as a reference allows for consistent quality control across different batches of Trelagliptin succinate, contributing to regulatory compliance and patient safety .

Method Development for Impurity Detection

Several analytical techniques have been developed to detect this compound effectively:

| Method | Description | Advantages |

|---|---|---|

| HPLC | High-performance liquid chromatography (HPLC) is used to separate and quantify impurities. | High sensitivity and specificity |

| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with mass spectrometry provides detailed analysis. | Enhanced detection limits |

| Spectrophotometric Methods | Various spectrophotometric techniques are employed for simultaneous assay with degradation products. | Cost-effective and straightforward |

These methods facilitate the identification and quantification of impurities, including this compound, ensuring that pharmaceutical products meet stringent quality standards .

Case Study 1: Quality Control in Manufacturing

A study highlighted the application of this compound as a reference standard during the quality control processes at a pharmaceutical manufacturing facility. By employing HPLC methods, researchers were able to detect levels of impurities effectively, ensuring that all batches complied with regulatory standards. The findings indicated that using impurity X significantly improved the reliability of quality assessments .

Case Study 2: Stability Studies

In another investigation focusing on stability studies of Trelagliptin succinate, this compound was utilized to monitor degradation products under various environmental conditions. The results demonstrated that monitoring this impurity provided insights into the stability profile of the drug, informing storage conditions and shelf-life determinations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations :

- This compound is distinct in its fluorinated aromatic structure, unlike alogliptin or vildagliptin impurities, which often involve cyanopyrrolidine moieties.

Key Observations :

- Trelagliptin impurities are tightly controlled to avoid interference with the parent drug’s pharmacokinetics, which exhibits a long plasma half-life (t₁/₂ ≈ 30 minutes dissociation from DPP-4) .

- In contrast, alogliptin impurities may exhibit faster dissociation rates (t₁/₂ ≈ 3.7 minutes) due to structural differences in binding affinity .

Selectivity and Potency

- This compound is unlikely to inhibit off-target proteases (e.g., DPP-8/DPP-9) due to trelagliptin’s >10,000-fold selectivity for DPP-4 .

Research Findings and Clinical Relevance

- Analytical Challenges : Impurity X’s fluorinated structure necessitates specialized chromatographic conditions (e.g., C18 columns with acetonitrile gradients) for resolution from the parent compound .

- Safety Profile: No adverse events in trelagliptin clinical trials (e.g., phase III studies in renal-impaired patients) have been attributed to impurities, suggesting effective quality control .

- Comparative Efficacy : Trelagliptin’s sustained DPP-4 inhibition (~70% at 168 hours post-dose) is unaffected by impurities, unlike daily DPP-4 inhibitors requiring stricter impurity monitoring .

Biological Activity

Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the treatment of type 2 diabetes mellitus. Trelagliptin Impurity X refers to an impurity associated with the drug, which may have implications for its biological activity and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Trelagliptin acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, trelagliptin increases the levels of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism contributes to improved glycemic control in patients with type 2 diabetes .

Inhibition of DPP-4 Activity

Research has demonstrated that this compound exhibits a concentration-dependent inhibition of DPP-4 activity. The inhibitory effect was assessed using recombinant human DPP-4 and various animal models. The 50% inhibitory concentration (IC50) values for trelagliptin were found to be as follows:

| Species | IC50 (nmol/L) |

|---|---|

| Human | 5.4 [95% CI: 5.2-5.7] |

| Dog | 6.2 [95% CI: 6.0-6.4] |

| Rat | 9.7 [95% CI: 8.0-11.8] |

The mode of inhibition was characterized as competitive and reversible, with a dissociation half-life of approximately 30 minutes .

Pharmacokinetics and Efficacy

Trelagliptin is administered once weekly, demonstrating favorable pharmacokinetic properties that enhance patient compliance. Studies have indicated that the drug reaches peak plasma concentrations within 1 to 1.5 hours post-administration, with a half-life that supports its once-weekly dosing regimen .

In clinical trials, trelagliptin has shown significant efficacy in reducing HbA1c levels compared to placebo and other antidiabetic agents. For instance, a multicenter study reported an overall incidence of treatment-emergent adverse events (TEAEs) at 87.9% in patients receiving trelagliptin as an add-on therapy to insulin .

Case Studies and Clinical Findings

Several studies have investigated the effects of trelagliptin in diverse patient populations:

- Combination Therapy with Insulin : A study assessed the efficacy and safety of trelagliptin combined with insulin in patients who were unable to achieve glycemic control with insulin alone. The results indicated that trelagliptin effectively lowered blood glucose levels without increasing the risk of severe hypoglycemia .

- Long-term Efficacy : Another long-term study evaluated the effects of switching to trelagliptin from other DPP-4 inhibitors or sulfonylureas. Patients experienced sustained reductions in HbA1c over a follow-up period, highlighting the drug's effectiveness as a treatment option for type 2 diabetes .

- Adverse Event Profile : While generally well-tolerated, some adverse events were reported, including gastrointestinal symptoms and mild skin reactions. The overall safety profile suggests that trelagliptin is a viable option for many patients with type 2 diabetes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Trelagliptin Impurity X in drug formulations?

- Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is widely used for impurity profiling due to its resolution and sensitivity . For structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential to characterize the molecular structure and fragmentation patterns of impurities like this compound . Stability-indicating methods should be validated for specificity, accuracy, and linearity per ICH guidelines .

Q. How do researchers establish purity criteria for this compound during synthesis or degradation studies?

- Methodological Answer: Purity thresholds are determined using validated analytical methods (e.g., HPLC) with reference standards. The International Council for Harmonisation (ICH) Q3B guideline stipulates that impurities exceeding 0.1% of the active pharmaceutical ingredient (API) must be identified and quantified . Accelerated degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) help assess impurity formation pathways and establish stability profiles .

Q. What synthetic routes are associated with the formation of this compound?

- Methodological Answer: Impurities often arise during the synthesis of Trelagliptin’s cyanobenzyl or piperidinyl intermediates. For example, incomplete purification of tert-butyl carbamate intermediates (e.g., in Impurity 45) or side reactions involving fluorobenzonitrile groups (e.g., in Impurity 47) can lead to byproducts . Reaction monitoring via in-situ spectroscopy (e.g., FTIR) and optimization of coupling reagents (e.g., HATU) can minimize impurity formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

- Methodological Answer: Cross-validation using orthogonal methods is critical. For example:

- HPLC-UV: Quantifies impurities based on UV absorbance but may lack specificity for isomers.

- LC-HRMS: Provides accurate mass data to distinguish isobaric impurities (e.g., Impurity 46 vs. 47) .

- Statistical Analysis: Use Bland-Altman plots or correlation matrices to assess inter-method variability . Discrepancies may arise from differences in ionization efficiency (LC-MS) or detector response (HPLC) .

Q. What kinetic and thermodynamic studies are relevant to understanding the stability of this compound in physiological conditions?

- Methodological Answer:

- Dissociation Kinetics: Preformulation studies using enzyme-linked assays (e.g., DPP-4 inhibition assays) can measure the dissociation half-life () of impurities. For example, trelagliptin itself exhibits slow-binding inhibition ( minutes) due to non-covalent interactions with DPP-4 .

- pH Stability: Conduct pH-rate profiling (e.g., 1.2–8.0) to identify degradation hotspots. Impurities with labile functional groups (e.g., fluorobenzonitrile in Impurity 47) may hydrolyze under acidic conditions .

Q. How can X-ray crystallography or computational modeling elucidate the structural impact of this compound on DPP-4 binding?

- Methodological Answer:

- X-ray Diffraction: Co-crystallize DPP-4 with Impurity X to resolve binding poses. For instance, trelagliptin’s fluorine substitution at the 5-position of the cyanobenzyl group enhances binding affinity via hydrophobic interactions with DPP-4’s S2 pocket .

- Molecular Dynamics (MD): Simulate binding free energy () using software like AMBER or GROMACS. Compare Impurity X’s binding kinetics (e.g., ) with trelagliptin to predict competitive inhibition .

Properties

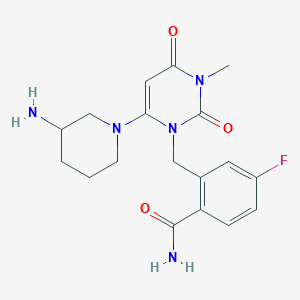

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPUJHLPMLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.